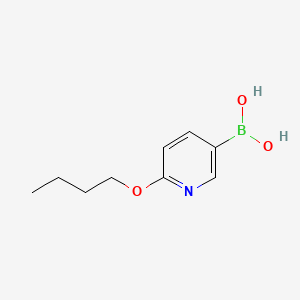

(6-Butoxypyridin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Butoxypyridin-3-yl)boronic acid” is a chemical compound . It is a heterocyclic building block that has been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) and mammalian target of rapamycin (mTOR) inhibitors .

Synthesis Analysis

The synthesis of borinic acid derivatives, including “(6-Butoxypyridin-3-yl)boronic acid”, has been a topic of research . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis

The molecular formula of “(6-Butoxypyridin-3-yl)boronic acid” is C9H14BNO3 . The InChI code for this compound is 1S/C9H14BNO3/c1-2-3-6-14-9-5-4-8 (7-11-9)10 (12)13/h4-5,7,12-13H,2-3,6H2,1H3 .Chemical Reactions Analysis

Boronic acids, including “(6-Butoxypyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. For instance, they can be used as reagents for phosphine-free Suzuki-Miyaura cross-coupling reactions . They also play a role in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical And Chemical Properties Analysis

“(6-Butoxypyridin-3-yl)boronic acid” has a molecular weight of 195.03 .Scientific Research Applications

- Fluorescent Sensors : Boronic acids interact with diols, making them excellent candidates for sensing applications. They can form reversible complexes with cis-diols, such as glucose, leading to fluorescence changes. These fluorescent sensors find use in glucose monitoring and other analyte detection .

- Dynamic Click Reactions : Boronic acid-mediated cis-diol conjugation is a reversible click reaction. Researchers use it in chemical biology, supramolecular chemistry, and biomedical applications . This versatile reaction enables the construction of complex molecular architectures.

Sensing Applications

Chemical Biology and Click Chemistry

Mechanism of Action

Target of Action

The primary target of (6-Butoxypyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The (6-Butoxypyridin-3-yl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which (6-Butoxypyridin-3-yl)boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of (6-Butoxypyridin-3-yl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Action Environment

The action of (6-Butoxypyridin-3-yl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The Suzuki–Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

As with any chemical compound, handling “(6-Butoxypyridin-3-yl)boronic acid” requires appropriate safety measures. Users should avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . It is also recommended to wear personal protective equipment/face protection .

Future Directions

Boronic acids, including “(6-Butoxypyridin-3-yl)boronic acid”, have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .

properties

IUPAC Name |

(6-butoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7,12-13H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYJYFISWIDAQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668420 |

Source

|

| Record name | (6-Butoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193400-34-9 |

Source

|

| Record name | (6-Butoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Ethyl{4-[(E)-(4-{4-[(E)-(4-{ethyl[2-(pyridin-1-ium-1-yl)ethyl]amino}-2-methylphenyl)diazenyl]benzamido}phenyl)diazenyl]-3-methylphenyl}amino)ethyl]pyridin-1-ium dichloride](/img/structure/B573301.png)